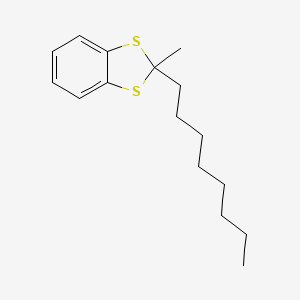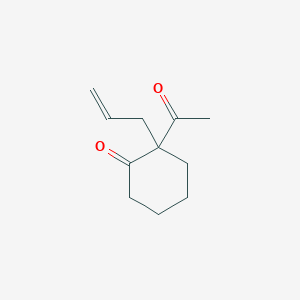
Cyclohexanone, 2-acetyl-2-(2-propenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanone, 2-acetyl-2-(2-propenyl)- is an organic compound with the molecular formula C11H16O2 It is a derivative of cyclohexanone, featuring an acetyl group and a propenyl group attached to the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclohexanone, 2-acetyl-2-(2-propenyl)- can be synthesized through several methods. One common approach involves the acetylation of cyclohexanone. For instance, cyclohexanone can be reacted with acetic anhydride in the presence of a catalyst such as pyrrolidine and p-toluenesulfonic acid. The reaction is typically carried out in toluene under reflux conditions, using a Dean-Stark apparatus to remove water formed during the reaction .
Industrial Production Methods
Industrial production of cyclohexanone derivatives often involves similar acetylation processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanone, 2-acetyl-2-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The propenyl group can undergo substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be employed for substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone derivatives with additional oxygen-containing functional groups.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated cyclohexanone derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclohexanone, 2-acetyl-2-(2-propenyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of cyclohexanone, 2-acetyl-2-(2-propenyl)- involves its interaction with molecular targets such as enzymes and receptors. The acetyl and propenyl groups play a crucial role in binding to active sites, influencing the compound’s reactivity and biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Acetylcyclohexanone: A closely related compound with similar chemical properties but lacking the propenyl group.
Cyclohexanone: The parent compound, which serves as a starting material for various derivatives.
2-Propenylcyclohexanone: Another derivative with a propenyl group but different substitution patterns.
Uniqueness
Cyclohexanone, 2-acetyl-2-(2-propenyl)- is unique due to the presence of both acetyl and propenyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its utility in various research fields make it a valuable compound for scientific exploration.
Eigenschaften
CAS-Nummer |
67679-11-2 |
|---|---|
Molekularformel |
C11H16O2 |
Molekulargewicht |
180.24 g/mol |
IUPAC-Name |
2-acetyl-2-prop-2-enylcyclohexan-1-one |
InChI |
InChI=1S/C11H16O2/c1-3-7-11(9(2)12)8-5-4-6-10(11)13/h3H,1,4-8H2,2H3 |
InChI-Schlüssel |
TUQLVPINSFVPOL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1(CCCCC1=O)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



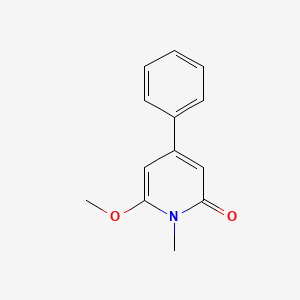
![1-[(Benzyloxy)carbonyl]-L-prolyl-L-leucyl-L-alanine](/img/structure/B14476636.png)
![D-Glucitol, 1,1',1''-[3,3',3''-[(methylstannylidyne)tris(thio)]tris[propanoate]]](/img/structure/B14476649.png)
![3-[4-(Hexadecyloxy)-3-methoxyphenyl]prop-2-enal](/img/structure/B14476656.png)
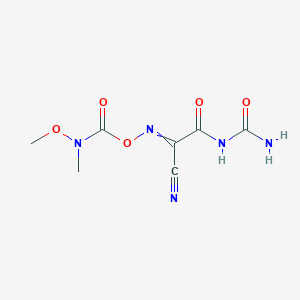
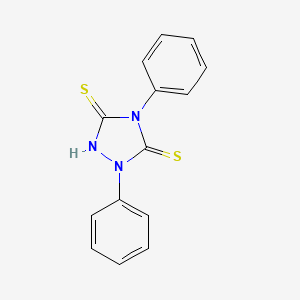


![1-(4-Iodophenoxy)-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14476680.png)
![3-[1-(4-Methoxyphenyl)-1-oxobutan-2-yl]cyclopentan-1-one](/img/structure/B14476692.png)

